SAH-EZH2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

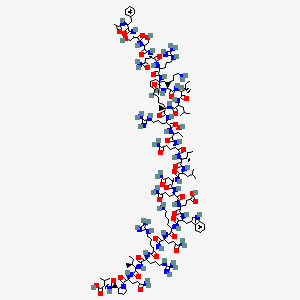

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C155H256N48O40/c1-17-82(10)119(142(235)186-101(54-59-114(161)211)146(239)203-69-39-50-110(203)141(234)196-118(81(8)9)147(240)241)197-128(221)93(47-36-66-173-151(166)167)179-124(217)92(46-35-65-172-150(164)165)178-125(218)97(51-56-111(158)208)182-123(216)91(44-29-33-63-156)180-134(227)105(73-88-76-176-90-43-28-27-42-89(88)90)187-127(220)100(55-60-117(214)215)183-126(219)98(52-57-112(159)209)184-136(229)106(74-115(162)212)188-132(225)102(70-79(4)5)190-143(236)120(83(11)18-2)199-131(224)99(53-58-113(160)210)185-145(238)122(85(13)206)200-130(223)95(48-37-67-174-152(168)169)195-149(243)155(16)62-32-23-21-20-22-31-61-154(15,148(242)194-94(45-30-34-64-157)129(222)198-121(84(12)19-3)144(237)191-103(71-80(6)7)140(233)202-155)201-139(232)96(49-38-68-175-153(170)171)181-135(228)107(75-116(163)213)189-137(230)108(77-204)193-138(231)109(78-205)192-133(226)104(177-86(14)207)72-87-40-25-24-26-41-87/h20-21,24-28,40-43,76,79-85,91-110,118-122,176,204-206H,17-19,22-23,29-39,44-75,77-78,156-157H2,1-16H3,(H2,158,208)(H2,159,209)(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H,177,207)(H,178,218)(H,179,217)(H,180,227)(H,181,228)(H,182,216)(H,183,219)(H,184,229)(H,185,238)(H,186,235)(H,187,220)(H,188,225)(H,189,230)(H,190,236)(H,191,237)(H,192,226)(H,193,231)(H,194,242)(H,195,243)(H,196,234)(H,197,221)(H,198,222)(H,199,224)(H,200,223)(H,201,232)(H,202,233)(H,214,215)(H,240,241)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/b21-20+/t82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103?,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-,154-,155-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHNQEAAZWGLKW-NKAAXDAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)NC(C(=O)N1)CCCCN)(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@](CCC/C=C/CCC[C@](C(=O)N[C@H](C(=O)N1)CCCCN)(C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C155H256N48O40 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3432.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of SAH-EZH2: A Technical Guide to a Novel EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. While many small molecule inhibitors target the catalytic activity of EZH2, a distinct class of inhibitors aims to disrupt the protein-protein interactions essential for PRC2 integrity and function. This guide provides an in-depth analysis of SAH-EZH2, a stabilized alpha-helical peptide designed to inhibit the interaction between EZH2 and Embryonic Ectoderm Development (EED), a core component of the PRC2 complex. We will explore its unique mechanism of action, its effects on cancer cells, and provide relevant quantitative data and experimental protocols.

Introduction to EZH2 and the PRC2 Complex

EZH2 is a histone-lysine N-methyltransferase that catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a key epigenetic mark associated with transcriptional repression.[1] EZH2 is the functional enzymatic component of the PRC2 complex, which plays a crucial role in regulating gene expression during embryonic development, cell differentiation, and maintaining cellular identity.[1] The core components of the PRC2 complex include EZH2, EED, and SUZ12. The interaction between these subunits is essential for the stability and catalytic activity of the complex.[2]

Overexpression and gain-of-function mutations of EZH2 are frequently observed in various cancers, including lymphomas, breast cancer, and prostate cancer.[1][3] This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and tumor progression.[4] Consequently, inhibiting EZH2 function has emerged as a promising anti-cancer strategy.[4][5]

This compound: A Novel Mechanism of EZH2 Inhibition

This compound is a synthetic, cell-permeable, stabilized alpha-helical peptide that mimics the EED-binding domain of EZH2.[6] Unlike traditional EZH2 inhibitors that are competitive with the cofactor S-adenosyl-L-methionine (SAM), this compound employs a distinct mechanism of action by disrupting the crucial interaction between EZH2 and EED.[7][8]

This disruption of the EZH2-EED complex has two primary consequences:

-

Inhibition of H3K27 Trimethylation: By preventing the proper assembly of the PRC2 complex, this compound effectively inhibits the catalytic activity of EZH2, leading to a dose-dependent decrease in global H3K27me3 levels.[2][8] This inhibition is selective for H3K27, with no significant effects on other histone methylation marks such as H3K4, H3K9, and H3K36.[8]

-

Reduction of EZH2 Protein Levels: A unique feature of this compound is its ability to induce a dose-responsive decrease in the total protein levels of EZH2.[2][8] This effect is not observed with small molecule catalytic inhibitors like GSK126, highlighting a key mechanistic difference.[8] The destabilization of the PRC2 complex likely renders EZH2 more susceptible to degradation.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 320 nM | In vitro (EZH2/EED interaction) | |

| Anti-proliferative Effect | Growth arrest | MLL-AF9 leukemia cells | [8] |

| Effect on Cell Cycle | Increase in G0/G1 phase, decrease in G2/M phase | MLL-AF9 leukemia cells | [8] |

| H3K27me3 Inhibition | Complete inhibition at 10 µM | MLL-AF9 leukemia cells | [8] |

Signaling Pathways and Mechanism of Action

The PRC2 Signaling Pathway

The following diagram illustrates the canonical function of the PRC2 complex in gene silencing.

Caption: The PRC2 complex catalyzes the trimethylation of H3K27, leading to transcriptional repression of target genes.

Mechanism of this compound Action

This diagram depicts how this compound disrupts the PRC2 complex and its downstream effects.

Caption: this compound disrupts the EZH2-EED interaction, inhibiting PRC2 assembly and leading to reduced H3K27me3 and EZH2 protein levels.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the function of this compound.

Cell Viability Assay

This protocol outlines a common method for assessing the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MLL-AF9 leukemia cells)

-

Complete cell culture medium

-

This compound

-

Control peptide (e.g., SAH-EZH2MUT)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the control peptide in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the peptides.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot for H3K27me3 and EZH2

This protocol is used to determine the effect of this compound on histone methylation and EZH2 protein levels.

Materials:

-

Cells treated with this compound and control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K27me3, anti-total Histone H3, anti-EZH2, anti-loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the H3K27me3 signal to total Histone H3 and the EZH2 signal to the loading control.

Co-Immunoprecipitation (Co-IP) for EZH2-EED Interaction

This protocol is used to assess the disruption of the EZH2-EED interaction by this compound.

Materials:

-

Cells treated with this compound and control

-

Co-IP lysis buffer

-

Antibody against EED or EZH2

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Lyse the treated cells with Co-IP lysis buffer.

-

Pre-clear the lysates with magnetic beads.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-EED) overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blot using an antibody against the interaction partner (e.g., anti-EZH2).

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound.

Caption: A general workflow for the in vitro evaluation of this compound.

Conclusion

This compound represents a novel and promising strategy for targeting the oncogenic activity of EZH2. Its unique mechanism of disrupting the EZH2-EED protein-protein interaction distinguishes it from catalytic inhibitors and offers a dual-action approach by both inhibiting H3K27 trimethylation and reducing EZH2 protein levels.[2][8] The anti-proliferative and pro-differentiative effects of this compound in cancer models underscore the therapeutic potential of this approach.[6][8] Further research and development of this compound and similar protein-protein interaction inhibitors may provide new avenues for the treatment of EZH2-dependent malignancies. The synergistic effects observed when combining this compound with catalytic inhibitors suggest that combination therapies could be a particularly effective strategy.[6]

References

- 1. EZH2 - Wikipedia [en.wikipedia.org]

- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 4. volition.com [volition.com]

- 5. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of SAH-EZH2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in a variety of cancers, making it a compelling therapeutic target. While small molecule inhibitors targeting the catalytic activity of EZH2 have been developed, a distinct and promising class of inhibitors, Stabilized Alpha-Helix of EZH2 (SAH-EZH2), has emerged. These peptidomimetics function by disrupting the crucial protein-protein interaction between EZH2 and another core PRC2 component, Embryonic Ectoderm Development (EED). This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound inhibitors, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting the EZH2-EED Interaction

The PRC2 complex, comprising core components EZH2, EED, and SUZ12, plays a pivotal role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2] EZH2 harbors the catalytic SET domain responsible for this methyltransferase activity.[2] However, the stability and enzymatic activity of EZH2 are critically dependent on its interaction with EED.[3][4] The N-terminal alpha-helical domain of EZH2 binds to a hydrophobic pocket on EED, a necessary step for the proper folding and function of the PRC2 complex.[5][6]

Disrupting this EZH2-EED interaction presents a novel therapeutic strategy to inhibit PRC2 function. Unlike small molecule inhibitors that compete with the cofactor S-adenosyl-L-methionine (SAM) at the catalytic site of EZH2, targeting the EZH2-EED interface offers a distinct mechanism of action that can lead to the destabilization and degradation of the entire PRC2 complex.[1][5] This approach led to the development of this compound peptides.

Discovery and Optimization of this compound Peptides

The discovery of this compound inhibitors was rooted in mimicking the alpha-helical EED-binding domain of EZH2. To overcome the inherent instability and poor cell permeability of native peptides, a technique known as "hydrocarbon stapling" was employed.[2][7] This method involves introducing synthetic olefinic amino acid linkers at specific positions on the non-interacting face of the peptide, which are then covalently linked through a ruthenium-catalyzed olefin metathesis reaction.[2] This "staple" reinforces the alpha-helical conformation, enhancing proteolytic resistance and facilitating cellular uptake.[2]

Various lengths of the EZH2 alpha-helical domain (residues 40-68) and different stapling positions were explored to optimize EED binding affinity and cellular activity.[1][2] The resulting this compound peptides were synthesized using solid-phase peptide synthesis and purified by high-performance liquid chromatography.[2]

Mechanism of Action: Allosteric Inhibition and PRC2 Destabilization

This compound peptides exert their inhibitory effect through a distinct allosteric mechanism.[1][5] They directly bind to EED, competitively displacing EZH2 and disrupting the formation of a functional PRC2 complex.[1][2] This disruption not only abrogates the methyltransferase activity of EZH2 but also leads to a dose-responsive decrease in the cellular levels of EZH2 protein, a feature not observed with catalytic EZH2 inhibitors like GSK126.[1][8] The loss of the EZH2-EED interaction is thought to render EZH2 unstable and prone to degradation.[1]

This dual mechanism of inhibiting enzymatic activity and promoting protein degradation makes this compound a unique class of PRC2-targeting agents.[1] Furthermore, because the EED-binding domain is highly conserved between EZH2 and its homolog EZH1, this compound can disrupt the interaction of EED with both methyltransferases, leading to a more comprehensive inhibition of PRC2 activity.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterization of this compound peptides.

Table 1: EED Binding Affinities of this compound Peptides [1][2]

| Peptide | Sequence | Staple Position | Binding Affinity (Kd, nM) |

| SAH-EZH2A(42-68) | Ac-R...V-NH2 | i, i+4 | 130 ± 20 |

| SAH-EZH2B(42-68) | Ac-R...V-NH2 | i, i+7 | 250 ± 50 |

| SAH-EZH2MUT | Ac-R...V-NH2 (with key residue mutations) | i, i+4 | > 10,000 |

| Unstapled EZH2 (42-68) | Ac-R...V-NH2 | N/A | > 5,000 |

Note: Specific sequences are proprietary and represented generically. Binding affinities were determined by fluorescence polarization.

Table 2: Cellular Activity of this compound in MLL-AF9 Leukemia Cells [1][7][8]

| Assay | Endpoint | This compound (10 µM) | Control Peptide (10 µM) |

| Cell Viability | % Inhibition (Day 7) | ~75% | < 10% |

| H3K27me3 Levels | % Reduction (Day 7) | > 90% | No significant change |

| EZH2 Protein Levels | % Reduction (Day 7) | ~80% | No significant change |

| Cell Cycle | % Cells in G0/G1 (Day 6) | 50.8% | 42.0% |

| Differentiation (F4/80+ cells) | % Positive Cells (Day 14) | Significantly Increased | No significant change |

Experimental Protocols

This compound Peptide Synthesis

Protocol:

-

Peptides were synthesized on a 0.05 mmol scale using standard Fmoc-based solid-phase peptide synthesis.[2]

-

Olefinic amino acids were incorporated at the desired positions for hydrocarbon stapling.[2]

-

On-resin ring-closing metathesis was performed using a Grubbs' first-generation catalyst.[2]

-

Peptides were cleaved from the resin and deprotected using a standard trifluoroacetic acid (TFA) cocktail.[2]

-

Crude peptides were purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Peptide identity was confirmed by mass spectrometry.[2]

Fluorescence Polarization (FP) Binding Assay

Protocol:

-

A fluorescein (B123965) (FITC)-labeled this compound peptide (tracer) was used at a final concentration of 1 nM in assay buffer (15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).[3][9]

-

Recombinant human EED protein was serially diluted in the assay buffer.[3]

-

For competitive binding, a constant concentration of EED (around the Kd) and 1 nM of the tracer peptide were mixed with serial dilutions of the unlabeled competitor this compound peptide.[9]

-

The reaction mixture was incubated at room temperature for 30 minutes in a black, low-volume 384-well plate.

-

Fluorescence polarization was measured using a plate reader with appropriate excitation and emission filters (485 nm and 535 nm, respectively).

-

Binding affinities (Kd) and inhibitory concentrations (IC50) were calculated by fitting the data to a one-site binding or sigmoidal dose-response model, respectively.

Co-Immunoprecipitation (Co-IP) Assay

Protocol:

-

MLL-AF9 cells were treated with this compound or a control peptide (10 µM) for 24 hours.

-

Cells were lysed in IP lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Cell lysates were pre-cleared with protein A/G magnetic beads.

-

500 µg of pre-cleared lysate was incubated with an anti-EED antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Protein A/G magnetic beads were added and incubated for 2 hours at 4°C.

-

The beads were washed three times with IP lysis buffer.

-

Immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer.

-

Eluted proteins were resolved by SDS-PAGE and analyzed by Western blotting with antibodies against EZH2 and EED.

Cell Viability Assay (MTT or CellTiter-Glo)

Protocol:

-

MLL-AF9 cells were seeded at a density of 5,000 cells/well in a 96-well plate.[10]

-

Cells were treated with serial dilutions of this compound (e.g., 0.1 to 20 µM) or a vehicle control (DMSO). For this compound, treatment was administered twice daily.[1][7]

-

The plate was incubated for 7 days at 37°C in a 5% CO2 incubator.[1][7]

-

For MTT assay, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were then dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm.[10]

-

For CellTiter-Glo assay, the reagent was added according to the manufacturer's instructions, and luminescence was measured.[1]

-

Cell viability was expressed as a percentage of the vehicle-treated control, and IC50 values were calculated using non-linear regression analysis.[10]

Western Blotting for Histone Marks and Protein Levels

Protocol:

-

MLL-AF9 cells were treated with this compound for 7 days.[1]

-

Cells were lysed, and protein concentration was determined using a BCA assay.[10]

-

20 µg of protein per sample was resolved on a 15% SDS-PAGE gel and transferred to a PVDF membrane.[10]

-

The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

-

The membrane was incubated with primary antibodies against H3K27me3, total Histone H3, EZH2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[10]

-

After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

The signal was detected using a chemiluminescent substrate and an imaging system.[10]

-

Band intensities were quantified using image analysis software.[10]

Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Cellular Pathways Affected by SAH-EZH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[2][3] SAH-EZH2 is a stabilized alpha-helical peptide that acts as an inhibitor of the EZH2-EED interaction, a critical step for the stability and catalytic activity of the PRC2 complex.[4][5] This guide provides a detailed overview of the cellular pathways affected by this compound, presenting quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development.

Mechanism of Action of this compound

Unlike small molecule inhibitors that target the catalytic SET domain of EZH2, this compound functions by disrupting the protein-protein interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex.[4][5] This disruption leads to two primary effects: a reduction in H3K27 trimethylation and a decrease in the overall protein levels of EZH2.[3][6] This dual mechanism of action distinguishes this compound from many other EZH2 inhibitors.

Diagram 1: Mechanism of Action of this compound

Caption: Mechanism of this compound disrupting the PRC2 complex.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cancer cell lines. Data has been compiled from published studies to provide a comparative overview.

Table 1: Dose-Responsive Effects of this compound on Cell Viability

| Cell Line | Cancer Type | EZH2 Status | IC50 (µM) for Cell Viability | Reference |

| MLL-AF9 | Acute Myeloid Leukemia | Wild-Type | ~5 | [7] |

| Karpas422 | B-cell Lymphoma | Y641N Mutant | ~7.5 | [7] |

| Pfeiffer | B-cell Lymphoma | A677G Mutant | >10 | [7] |

| OCI-LY19 | B-cell Lymphoma | Wild-Type | No effect at 10 µM | [7] |

Table 2: Dose-Responsive Effects of this compound on Protein and Gene Expression in MLL-AF9 Cells

| Treatment Concentration (µM) | EZH2 Protein Level (relative to control) | Adam8 mRNA Expression (fold change) | Ace mRNA Expression (fold change) | CD133 (Prom1) mRNA Expression (fold change) | Fcer1a mRNA Expression (fold change) | Reference |

| 1 | ~0.8 | ~1.5 | ~1.2 | ~0.8 | ~1.1 | [7] |

| 3 | ~0.6 | ~2.5 | ~1.8 | ~0.6 | ~1.3 | [7] |

| 10 | ~0.3 | ~4.0 | ~2.5 | ~0.4 | ~1.5 | [7] |

Cellular Pathways Affected by this compound

By inhibiting EZH2 function, this compound reactivates the expression of tumor suppressor genes and other regulatory genes, leading to significant effects on cellular pathways, primarily cell cycle progression and cellular differentiation.

Cell Cycle Regulation

A key mechanism by which this compound inhibits cancer cell proliferation is through the induction of cell cycle arrest.[6][8] This is often mediated by the de-repression of cyclin-dependent kinase inhibitors (CDKIs). One of the well-documented targets of EZH2 is the CDKN2A locus, which encodes for p16INK4a and p19ARF.[9] Upregulation of p19ARF stabilizes p53, leading to the transcriptional activation of p21, a potent CDKI that halts the cell cycle at the G1/S transition.[9]

Diagram 2: this compound Effect on the Cell Cycle Pathway

Caption: this compound induces cell cycle arrest via the p19ARF/p53/p21 axis.

Hematopoietic Differentiation

In hematological malignancies, EZH2 plays a crucial role in maintaining a proliferative, undifferentiated state by repressing genes that drive lineage-specific differentiation.[1][10] Treatment of MLL-AF9 leukemia cells with this compound has been shown to induce monocytic/macrophage differentiation.[6] This is accompanied by changes in the expression of lineage-specific markers, such as the upregulation of Adam8 and Fcer1a, and the downregulation of the hematopoietic stem cell marker CD133.[7]

Diagram 3: this compound and Hematopoietic Differentiation

Caption: this compound promotes hematopoietic differentiation.

Other Affected Signaling Pathways

EZH2 has been shown to interact with and modulate other key cancer-related signaling pathways, including:

-

STAT3 Signaling: EZH2 can directly methylate STAT3, leading to its activation and the promotion of tumorigenicity.[1][4][10] Inhibition of EZH2 would be expected to attenuate this pro-survival signaling.

-

NOTCH Signaling: In certain contexts, such as triple-negative breast cancer, EZH2 can act as a transcriptional activator of NOTCH1, promoting cancer stem cell expansion.[9][11] The effect of this compound on this non-canonical function of EZH2 requires further investigation.

-

pRB-E2F Pathway: EZH2 is a downstream target of the pRB-E2F pathway and is essential for E2F-driven proliferation.[12] This creates a feedback loop where EZH2 is required for the proliferation that is initiated by the upstream pRB-E2F pathway.

Diagram 4: Interplay of EZH2 with Other Signaling Pathways

Caption: Upstream and downstream signaling pathways interacting with EZH2.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound.

Western Blot for H3K27me3 and EZH2 Levels

Objective: To quantify the dose-dependent effect of this compound on global H3K27me3 and total EZH2 protein levels.

Materials:

-

Cancer cell line of interest (e.g., MLL-AF9, Karpas422)

-

This compound peptide

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2, anti-beta-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 1, 3, 10 µM) for an extended period (e.g., 7 days), as the H3K27me3 mark has a long half-life.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and prepare them with Laemmli buffer. Boil for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3, total Histone H3, EZH2, and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the bands using an imaging system. Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal, and the EZH2 signal to the loading control.

Cell Viability Assay

Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

This compound peptide

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Addition: The next day, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., water or DMSO).

-

Incubation: Incubate the cells for an appropriate duration (e.g., 7-12 days for this compound), replenishing the media and compound as necessary.

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the effect of this compound on the enrichment of H3K27me3 at specific gene promoters (e.g., CDKN2A).

Materials:

-

Treated and untreated cells

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication or enzymatic digestion equipment

-

ChIP dilution buffer

-

Anti-H3K27me3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target and control gene loci

-

qPCR master mix and instrument

Procedure:

-

Cross-linking and Cell Lysis: Cross-link proteins to DNA with formaldehyde. Lyse the cells and nuclei.

-

Chromatin Shearing: Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or control IgG overnight. Add protein A/G beads to pull down the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes (e.g., CDKN2A) and a negative control region.

-

Data Analysis: Calculate the enrichment of H3K27me3 at the target loci relative to the input and control IgG.

Diagram 5: Experimental Workflow for Studying this compound Effects

Caption: Workflow for key experiments to analyze this compound effects.

Conclusion

This compound represents a novel class of EZH2 inhibitors with a distinct mechanism of action that involves the disruption of the EZH2-EED protein-protein interaction. This leads to a reduction in both H3K27me3 levels and EZH2 protein, resulting in the reactivation of tumor suppressor genes and the induction of cell cycle arrest and differentiation in cancer cells. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of targeting the PRC2 complex. Further investigation into the effects of this compound on the non-canonical functions of EZH2 and its interplay with other signaling pathways will be crucial for the development of effective combination therapies.

References

- 1. EZH2 Exacerbates Breast Cancer by Methylating and Activating STAT3 Directly [jcancer.org]

- 2. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. STAT3 signaling drives EZH2 transcriptional activation and mediates poor prognosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EZH2 expands breast stem cells through activation of NOTCH1 signaling [en-cancer.fr]

- 10. EZH2-STAT3 signaling pathway regulates GSDMD-mediated pyroptosis in glioblastoma [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

The Role of SAH-EZH2 in Gene Transcription Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator that plays a pivotal role in the control of gene expression. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 primarily functions as a histone methyltransferase, catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptional repression. The activity of EZH2 is intrinsically linked to the cellular metabolic state, particularly the S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) cycle. SAH, a byproduct of the methylation reaction, acts as a potent feedback inhibitor of EZH2. This guide provides a comprehensive technical overview of the role of the SAH-EZH2 interaction in regulating gene transcription. It delves into the molecular mechanisms of EZH2-mediated gene silencing and activation, the impact of SAH on its enzymatic activity, and the therapeutic implications of targeting this axis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction: EZH2 and the Epigenetic Landscape

Epigenetic modifications, including histone methylation, are fundamental to the regulation of gene expression and the establishment and maintenance of cellular identity. EZH2 is a key player in this regulatory network. It is the enzymatic core of the PRC2 complex, which also includes essential components like SUZ12 and EED.[1] The primary and most well-characterized function of EZH2 is to catalyze the transfer of a methyl group from the universal methyl donor SAM to the lysine 27 residue of histone H3.[1] This trimethylation event (H3K27me3) serves as a docking site for other repressive complexes, leading to chromatin compaction and the silencing of target genes.[2]

Beyond its canonical repressive role, EZH2 exhibits non-canonical functions that are independent of PRC2 or its methyltransferase activity. These include the methylation of non-histone proteins, such as transcription factors, and its participation in transcriptional activation complexes.[3][4] This multifaceted nature of EZH2 underscores its complex role in both normal development and disease, particularly in cancer where its dysregulation is frequently observed.[5]

The SAM-SAH Cycle and EZH2 Inhibition

The enzymatic activity of EZH2 is tightly coupled to the intracellular concentrations of SAM and SAH. SAM provides the methyl group for the methylation reaction, and upon donation, is converted to SAH.[6] SAH, in turn, acts as a product inhibitor of most SAM-dependent methyltransferases, including EZH2, by competing with SAM for binding to the enzyme's active site.[7] The cellular SAM/SAH ratio is therefore a critical determinant of EZH2 activity.

This inherent feedback mechanism is a key therapeutic target. Inhibitors of SAH hydrolase, the enzyme responsible for converting SAH to homocysteine, lead to the accumulation of intracellular SAH and subsequent inhibition of EZH2. Furthermore, numerous small molecule inhibitors have been developed to directly target the SAM-binding pocket of EZH2, acting as competitive inhibitors.

Quantitative Analysis of this compound Interaction and its Consequences

The inhibitory effect of SAH and other EZH2 inhibitors can be quantified through various biochemical and cellular assays. This data is crucial for understanding the potency and efficacy of these compounds.

Biochemical Inhibition of EZH2 Activity

The direct inhibitory effect of SAH and synthetic inhibitors on EZH2 methyltransferase activity is typically determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| SAH | Wild-Type EZH2 | Biochemical | ~300-500 | [8] (Implied) |

| GSK126 | Wild-Type EZH2 | Biochemical | 3 | [9] |

| EPZ-6438 (Tazemetostat) | Wild-Type EZH2 | Biochemical | 2.5 | [10] |

| UNC1999 | Wild-Type EZH2 | Biochemical | 4.5 | [11] |

Cellular Effects of EZH2 Inhibition

In a cellular context, the inhibition of EZH2 leads to a global reduction in H3K27me3 levels and the reactivation of silenced target genes.

| Cell Line | Inhibitor | Concentration (µM) | Treatment Duration | H3K27me3 Reduction (%) | Reference |

| KARPAS-422 | CPI-360 | 1.5 | 8 days | >90% | [9] |

| PC9 | GSK126 | 1.0 | 5 days | ~80% | [9] |

| MDA-MB-231 | EZH2 Tool Inhibitor | 3.0 | 3 days | 92% | [12] |

| OMM1 | UNC1999 | 1.0 | 72 hours | Significant | [13] |

| OMM1 | EPZ6438 | 1.0 | 72 hours | Significant | [13] |

| Cell Line | Inhibitor | Target Gene | Fold Change (vs. Control) | Reference |

| Z138 | UNC1999 | p57 (CDKN1C) | ~4.0 | [14] |

| Mino | UNC1999 | TP53INP1 | ~3.5 | [14] |

| K562 | GSK343 | FGF18 | Upregulated | [15] |

| K562 | GSK343 | CDKN1A | Upregulated | [15] |

| MM-231 | AMI-1 (PRMT1 inhibitor affecting EZH2) | E-cadherin | Increased | [16] |

Non-Histone Substrates of EZH2

EZH2 can also methylate non-histone proteins, thereby regulating their function.

| Substrate | Methylation Site | Biological Function | Reference |

| GATA4 | Lys299 | Attenuates transcriptional activity | [17] |

| RORα | Lys38 | Promotes degradation | [18] |

| STAT3 | Lys180 | Enhances activity | [4] |

| JARID2 | Lys116 | Allosteric activation of PRC2 | [3] |

| EZH2 (automethylation) | Lys510, Lys514, Lys515 | Activates PRC2 | [3] |

| PLZF | Not specified | Regulates transcriptional activity | [4] |

| Androgen Receptor (AR) | Not specified | Coactivation | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of the this compound axis.

In Vitro EZH2 Histone Methyltransferase (HMT) Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from SAM to a histone substrate.

Materials:

-

Recombinant PRC2 complex

-

Histone H3 peptide (e.g., residues 21-44) or full-length histone H3

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

SAH or test inhibitor

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation fluid

-

Filter plates (e.g., phosphocellulose)

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of SAH or the test inhibitor in assay buffer.

-

In a 96-well plate, combine the PRC2 complex, histone H3 substrate, and the inhibitor solution.

-

Pre-incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding a high concentration of cold SAM or by spotting the reaction mixture onto the filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated [³H]-SAM.

-

Dry the filter paper and add scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[10]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the genomic localization of EZH2 and the distribution of H3K27me3.

Materials:

-

Cells of interest

-

Formaldehyde (for cross-linking ChIP) or nuclear isolation buffers (for native ChIP)

-

Micrococcal nuclease (for native ChIP) or sonicator (for cross-linking ChIP)

-

Antibodies against EZH2 and H3K27me3

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target and control regions

Procedure (Native ChIP):

-

Isolate nuclei from cultured cells.

-

Digest the chromatin with micrococcal nuclease to obtain primarily mononucleosomes.

-

Centrifuge to pellet insoluble debris and collect the supernatant containing soluble chromatin.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the specific antibody (anti-EZH2 or anti-H3K27me3) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links (if applicable) and treat with RNase A and Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific genomic regions by qPCR or proceed to library preparation for ChIP-sequencing.[19][20]

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the changes in the expression of EZH2 target genes upon SAH or inhibitor treatment.

Materials:

-

RNAprotect Cell Reagent or similar

-

RNeasy Mini Kit (or equivalent) for RNA extraction

-

DNase I

-

Reverse transcriptase kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific forward and reverse primers

-

Real-time PCR instrument

Procedure:

-

Treat cells with the EZH2 inhibitor or vehicle control for the desired time.

-

Harvest cells and stabilize RNA using RNAprotect Cell Reagent.

-

Isolate total RNA using a column-based kit, including an on-column DNase digestion step.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the total RNA using a reverse transcriptase kit.

-

Set up the qPCR reaction with cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).[21][22]

Example Primer Sequences for Human Genes:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| EZH2 | GACCTCTGTCTTACTTGTGGAGC | CGTCAGATGGTGCCAGCAATAG | [23] |

| CDKN1A (p21) | GGCAGACCAGCATGACAGATTTC | GCGGATTAGGGCTTCCTCTTGG | [24] (General) |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [24] (General) |

Visualizing Key Pathways and Processes

Graphviz diagrams are provided to illustrate the core concepts discussed in this guide.

The SAM-SAH Cycle and EZH2 Feedback Inhibition

Caption: The SAM-SAH cycle and its feedback inhibition of EZH2.

Canonical EZH2-mediated Gene Silencing Pathway

Caption: Canonical pathway of EZH2-mediated gene silencing via H3K27 trimethylation.

Experimental Workflow for Studying this compound Effects

Caption: A typical experimental workflow for investigating the effects of SAH or EZH2 inhibitors.

Conclusion and Future Directions

The intricate relationship between SAH and EZH2 provides a fundamental mechanism for the regulation of gene transcription. The feedback inhibition of EZH2 by SAH highlights the close interplay between cellular metabolism and epigenetic control. Understanding this dynamic is crucial for deciphering the complexities of gene regulation in both health and disease. The development of EZH2 inhibitors, many of which mimic the inhibitory action of SAH, has opened new avenues for therapeutic intervention, particularly in oncology.

Future research should focus on elucidating the precise molecular determinants of SAH binding to EZH2 and how this is influenced by the broader context of the PRC2 complex and other interacting proteins. Further exploration of the non-canonical functions of EZH2 and how they are modulated by the SAM/SAH ratio will provide a more complete picture of its regulatory roles. The continued development of highly specific and potent EZH2 inhibitors, coupled with a deeper understanding of the downstream consequences of their activity, holds great promise for the advancement of epigenetic therapies. This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to unravel the complexities of the this compound axis and harness its therapeutic potential.

References

- 1. EZH2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. No Easy Way Out for EZH2: Its Pleiotropic, Noncanonical Effects on Gene Regulation and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]

- 5. Integrative Analysis Reveals the Transcriptional Collaboration between EZH2 and E2F1 in the Regulation of Cancer-related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. EZH2 inhibition sensitizes BRG1 and EGFR mutant lung tumors to TopoII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Super-silencer perturbation by EZH2 and REST inhibition leads to large loss of chromatin interactions and reduction in cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methylation of EZH2 by PRMT1 regulates its stability and promotes breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EZH2: novel therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Histone Native Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 20. Native chromatin immunoprecipitation protocol [abcam.com]

- 21. benchchem.com [benchchem.com]

- 22. elearning.unite.it [elearning.unite.it]

- 23. origene.com [origene.com]

- 24. researchgate.net [researchgate.net]

The Structural Nexus: A Technical Guide to the SAH-EZH2 and EED Interaction

For Immediate Release

[CITY, STATE] – [Date] – A deeper understanding of the protein-protein interaction between the S-adenosyl-L-homocysteine (SAH)-bound form of Enhancer of Zeste Homolog 2 (EZH2) and Embryonic Ectoderm Development (EED) is critical for the development of novel epigenetic therapies. This technical guide provides a comprehensive overview of the structural basis of this interaction, detailing the quantitative binding data, experimental methodologies, and the intricate signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals actively working in the field of epigenetics and oncology.

The Polycomb Repressive Complex 2 (PRC2) plays a pivotal role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). EZH2, the catalytic subunit of PRC2, is dependent on its interaction with the core subunit EED for its stability and enzymatic activity.[1][2][3] The disruption of the EZH2-EED complex has emerged as a promising therapeutic strategy to inhibit PRC2 function in various cancers.[4][5][6]

Quantitative Analysis of EZH2-EED Binding

A key approach to disrupting the PRC2 complex is the development of stabilized alpha-helix of EZH2 (SAH-EZH2) peptides. These peptides mimic the EED-binding domain of EZH2, competitively inhibiting the EZH2-EED interaction.[5][7] The binding affinities of these peptides and other small molecule inhibitors have been determined using various biophysical techniques.

| Compound/Peptide | Assay Type | Target | Binding Affinity (Kd / Ki / IC50) | Reference |

| SAH-EZH2A(40-68) | Fluorescence Polarization | EED | Kd: ~100 nM | [5] |

| SAH-EZH2B(40-68) | Fluorescence Polarization | EED | Kd: ~150 nM | [5] |

| SAH-EZH2A(42-68) | Fluorescence Polarization | EED | Kd: ~250 nM | [5] |

| Astemizole | Not Specified | EZH2-EED Interaction | IC50: Not Specified | [4] |

| Wedelolactone | Not Specified | EED | KD = 2.82 μM | [8] |

| DC-PRC2in-01 | Surface Plasmon Resonance | EED | Kd = 4.56 μM | [8] |

| EED226 | Competition Binding Assay | EED | IC50 = 4.5 nmol/L | [9] |

| BR-001 | Competition Binding Assay | EED | IC50 = 4.5 nmol/L | [9] |

| Compound 32 | Binding Assay | EED-EZH2 Interaction | IC50 = 32 μM | [8] |

| Compound 35 | FP-based competitive assay | EED-EZH2 Interaction | IC50 = 63.8 μM | [8] |

| Compound 49 | FP-based competitive assay | EED-EZH2 Interaction | IC50 = 54.9 μM | [8] |

| AZD9291 | Not Specified | EZH2-EED Interaction | IC50: 0.015 to 19.6 μM | [8] |

| EED210 | Enzymatic Assay | PRC2 Complex | IC50 = 2.5 μM | [1] |

| A395 (43c) | Surface Plasmon Resonance | EED | KD = 0.0015 μM | [4] |

| A395 (43c) | Radioactivity-based Assay | EZH2-EED-SUZ12 Complex | IC50 = 0.0018 μM | [4] |

Experimental Protocols

The characterization of the EZH2-EED interaction and the efficacy of its inhibitors rely on a suite of sophisticated experimental techniques.

Fluorescence Polarization (FP) Assay

Principle: This assay measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. It is used to determine the binding affinity of FITC-labeled this compound peptides to the EED protein.[5]

Protocol:

-

A constant concentration of FITC-labeled this compound peptide is incubated with varying concentrations of purified EED protein in a suitable buffer.

-

The fluorescence polarization is measured using a plate reader.

-

The binding data is fitted to a one-site binding model to determine the dissociation constant (Kd).

Co-immunoprecipitation (Co-IP)

Principle: This technique is used to study protein-protein interactions in situ. It demonstrates the disruption of the EZH2-EED complex within cells upon treatment with an inhibitor.[5]

Protocol:

-

Cells are treated with the this compound peptide or a control.

-

Cell lysates are prepared, and an antibody targeting one of the proteins of interest (e.g., EED) is added.

-

Protein A/G beads are used to pull down the antibody-protein complex.

-

The immunoprecipitated proteins are then analyzed by Western blotting with an antibody against the other protein of interest (e.g., EZH2) to assess the extent of their interaction.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique used to measure real-time binding kinetics and affinity of interactions between two biomolecules.

Protocol:

-

One of the interacting partners (e.g., EED) is immobilized on a sensor chip.

-

A solution containing the other partner (e.g., a small molecule inhibitor) is flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass bound, is measured over time to determine the association and dissociation rate constants, and subsequently the dissociation constant (Kd).[8]

X-ray Crystallography

Principle: This technique is used to determine the three-dimensional atomic structure of a protein or a protein complex. The crystal structure of the EZH2-EED complex provides a detailed map of the interacting residues.[10]

Protocol:

-

The EZH2-EED complex is expressed and purified.

-

The complex is crystallized under specific conditions.

-

The crystals are exposed to an X-ray beam, and the diffraction pattern is recorded.

-

The diffraction data is processed to generate an electron density map, which is then used to build an atomic model of the complex.

Signaling Pathways and Logical Relationships

The interaction between EZH2 and EED is a critical node in the PRC2-mediated gene silencing pathway. Its disruption has significant downstream consequences.

Caption: Interaction of core PRC2 components and inhibition by this compound.

The binding of EZH2 to EED is essential for the catalytic activity of the PRC2 complex. This compound peptides competitively bind to EED, preventing its interaction with EZH2. This disruption leads to a reduction in H3K27 trimethylation and subsequent de-repression of PRC2 target genes, ultimately leading to cell growth arrest and differentiation in cancer cells.[5][7]

Caption: Workflow for developing this compound inhibitors.

The development of inhibitors targeting the EZH2-EED interaction follows a logical progression from structural identification to functional validation. This systematic approach ensures the identification of potent and specific compounds for therapeutic development.

Conclusion

The structural and functional characterization of the this compound and EED interaction has provided a solid foundation for the development of a new class of epigenetic drugs. The detailed understanding of the binding interface, coupled with robust quantitative assays and experimental protocols, has enabled the design of potent and specific inhibitors of the PRC2 complex. Continued research in this area holds the promise of delivering novel and effective treatments for a range of cancers and other diseases driven by aberrant PRC2 activity.

References

- 1. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. rcsb.org [rcsb.org]

An In-depth Technical Guide on the Effects of SAH-EZH2 on Histone H3K27 Trimethylation

Introduction: EZH2 and the Epigenetic Landscape

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that serves as the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1][2] The PRC2 complex, which also includes essential subunits like EED and SUZ12, mediates gene silencing by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[3][4] This epigenetic modification is a hallmark of transcriptionally repressed chromatin.[2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous cancers, including prostate cancer, breast cancer, and various lymphomas, by silencing tumor suppressor genes.[1][5][6] This central role in oncology has made EZH2 an attractive therapeutic target.[7]

Inhibitors of EZH2 are a promising class of targeted therapies. Most efforts have focused on small molecules that competitively inhibit the S-adenosyl-L-methionine (SAM) binding pocket within the EZH2 catalytic SET domain.[8][9] However, an alternative strategy involves disrupting the integrity of the PRC2 complex itself. This guide focuses on a specific tool compound, a stabilized alpha-helix of EZH2 (SAH-EZH2), which functions by preventing the crucial interaction between EZH2 and the EED subunit, offering a distinct mechanism for inhibiting H3K27 trimethylation.[7][10]

The PRC2 Complex and H3K27 Trimethylation Pathway

The PRC2 complex is fundamental to epigenetic regulation. EZH2 is the enzymatic engine, but its stability and activity are dependent on its interaction with other core components.[11] The complex uses SAM as a methyl donor, transferring a methyl group to H3K27 and producing S-adenosyl-L-homocysteine (SAH) as a byproduct.[1][12] The resulting H3K27me3 mark serves as a docking site for other repressive complexes, such as PRC1, which further compacts chromatin and solidifies the silent gene state.[13] The interaction between EZH2 and EED is particularly critical; EED's binding to H3K27me3 can allosterically activate EZH2, creating a positive feedback loop that propagates the repressive mark across chromatin domains.[4]

This compound: A Disruptor of the EZH2-EED Interaction

This compound is a synthetic, cell-permeable "stapled" peptide that mimics the alpha-helical EED-binding domain of EZH2.[7] Unlike catalytic inhibitors that target the EZH2 active site, this compound functions by physically blocking the protein-protein interaction (PPI) between EZH2 and EED.[7][10] This disruption has a dual impact:

-

Inhibition of PRC2 Assembly and Activity : By preventing the EZH2/EED association, this compound destabilizes the PRC2 complex, which is necessary for its methyltransferase activity. This approach effectively inhibits H3K27 methylation.[7] Because the EED-binding domain is highly conserved between EZH2 and its homolog EZH1, this compound can disrupt PRC2 complexes containing either enzyme.[7][14]

-

Reduction of EZH2 Protein Levels : Treatment with this compound has been shown to induce a dose-responsive decrease in total EZH2 protein levels.[14] This suggests that dissociation from the PRC2 complex renders EZH2 unstable and targets it for degradation, an effect not observed with catalytic inhibitors like GSK126.[14]

Quantitative Data on EZH2 Inhibition

The potency of EZH2 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not as widely published as for small molecule catalytic inhibitors, its effects are dose-dependent.[7] The tables below summarize quantitative data for representative EZH2 inhibitors and the observed effects of this compound.

Table 1: Biochemical Potency of Selected EZH2 Inhibitors

| Compound/Inhibitor | Type | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| This compound | EZH2-EED PPI Disruptor | EZH2/EZH1-EED Interaction | Dose-dependent inhibition | [7][15] |

| Compound 27 | SAH-Derived | WT PRC2 Complex | 270 | [12] |

| Compound 27 | SAH-Derived | Y641N Mutant PRC2 | 70 | [12] |

| GSK926 (Compound 3) | SAM-Competitive | EZH2 5-component complex | 5.8 | [9] |

| GSK343 (Compound 6) | SAM-Competitive | EZH2 5-component complex | 1.7 | [9] |

| ZLD1039 | SAM-Competitive | Wild-Type EZH2 | 0.8 |[16] |

Table 2: Cellular Effects of EZH2 Inhibition

| Compound/Inhibitor | Effect on Cellular H3K27me3 | Effect on Cancer Cell Viability | Effect on EZH2 Protein Levels | Reference |

|---|---|---|---|---|

| This compound | Dose-dependent reduction | Impaired proliferation | Dose-responsive decrease | [7][14] |

| GSK926 (Compound 3) | IC50 = 170 nM (HCC1806 cells) | Growth IC50 = 4.5 µM (LNCaP cells) | Not reported to decrease levels | [9] |

| GSK343 (Compound 6) | IC50 = 60 nM (HCC1806 cells) | Growth IC50 = 2.9 µM (LNCaP cells) | Not reported to decrease levels | [9] |

| GSK126 | Reduces H3K27me3 | Inhibits proliferation | No decrease observed | [14] |

| UNC1999 | Downregulates H3K27me3 | Inhibits OMM1 cell growth | Not specified |[5] |

Key Experimental Protocols

Verifying the effects of an EZH2 inhibitor like this compound involves a multi-step process, from biochemical assays to genome-wide analysis.

In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of the PRC2 complex and its inhibition.

Protocol:

-

Enzyme & Substrate Prep : Reconstitute purified, recombinant PRC2 complex and a histone H3 substrate (full-length or peptide) in assay buffer.[2]

-

Reaction Setup : In a 96-well plate, add the test compound (e.g., this compound) at various concentrations. Add the enzyme-substrate mixture.

-

Initiation : Start the reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).[2]

-

Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes) within the linear range of the reaction.[2]

-

Termination : Stop the reaction using a high concentration of non-radiolabeled SAH or by spotting the mixture onto a filter membrane.[2]

-

Detection :

-

Data Analysis : Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the dose-response curve.[2]

Cellular H3K27me3 Quantification via Western Blot

This method is used to determine if an inhibitor reduces H3K27me3 levels within cells.

Protocol:

-

Cell Culture & Treatment : Culture adherent or suspension cells and treat with various concentrations of this compound for a specified period (e.g., 72 hours).[1]

-

Histone Extraction : Lyse the cells and prepare nuclear extracts. Histones can be purified from nuclei using acid extraction (e.g., with sulfuric acid).[18]

-

Protein Quantification : Determine the protein concentration of the histone extracts using a standard method (e.g., BCA assay).

-

SDS-PAGE : Separate equal amounts of histone extracts on a high-percentage polyacrylamide gel to resolve low molecular weight proteins.[19]

-

Protein Transfer : Transfer the separated proteins to a nitrocellulose (0.2 µm pore size is recommended for histones) or PVDF membrane.[19][20]

-

Blocking : Block the membrane with 5% BSA or nonfat dry milk in TBST for 1 hour to prevent non-specific antibody binding.[20]

-

Antibody Incubation : Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. On a separate blot or after stripping, probe for total Histone H3 as a loading control.[1]

-

Secondary Antibody & Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the bands using a chemiluminescent substrate.[1][20]

-

Densitometry : Quantify the band intensity for H3K27me3 and normalize it to the total H3 signal.[1]

Genome-wide H3K27me3 Profiling via ChIP-seq

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) maps the genomic locations of H3K27me3 to identify genes directly affected by EZH2 inhibition.

Protocol:

-

Cross-linking : Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[21]

-

Chromatin Preparation : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.[21]

-

Immunoprecipitation (IP) : Incubate the sheared chromatin with an antibody specific for H3K27me3. Use magnetic beads to pull down the antibody-histone-DNA complexes. A control IP with non-specific IgG should be performed in parallel.[21]

-

Washing & Elution : Wash the beads to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.

-

Reverse Cross-linking : Reverse the formaldehyde cross-links by heating the samples. Treat with RNase A and Proteinase K to remove RNA and protein.[22]

-

DNA Purification : Purify the immunoprecipitated DNA.

-

Library Preparation : Prepare sequencing libraries from the purified DNA by repairing ends, adding adaptors, and PCR amplification.[23]

-

Sequencing : Sequence the libraries on a next-generation sequencing platform.[23]

-

Data Analysis : Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2 with the --broad option or SICER for diffuse marks like H3K27me3) to identify regions of H3K27me3 enrichment.[24][25] Compare enrichment at specific gene promoters between this compound-treated and control samples.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. EZH2 dependent H3K27me3 is involved in epigenetic silencing of ID4 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of histone H3K27 trimethylation by an active polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EZH2-mediated H3K27 trimethylation mediates neurodegeneration in ataxia-telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SAH derived potent and selective EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Histone Modification [labome.com]

- 19. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 20. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]

- 21. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]

- 24. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin [bslonline.org]

- 25. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin -Biomedical Science Letters | Korea Science [koreascience.kr]

The Disruptor: A Technical Guide to SAH-EZH2 and its Modulation of Cancer Cell Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic activity of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, a core component of the Polycomb Repressive Complex 2 (PRC2), is a well-established driver of oncogenesis. Its inhibition has become a key therapeutic strategy. This technical guide delves into a distinct class of EZH2 modulators: Stabilized Alpha-Helix of EZH2 (SAH-EZH2) peptides. Unlike small molecule inhibitors that target the enzyme's catalytic site, this compound peptides function by disrupting the critical protein-protein interaction between EZH2 and Embryonic Ectoderm Development (EED), another essential subunit of the PRC2 complex. This disruption not only abrogates the methyltransferase activity of PRC2 but also leads to a reduction in EZH2 protein levels, offering a dual mechanism of action. This guide provides a comprehensive overview of the core principles of this compound, detailed experimental protocols for its study, and quantitative data to inform future research and drug development efforts.

The this compound Mechanism of Action: Disrupting the PRC2 Core

EZH2's catalytic activity is dependent on its association with other PRC2 subunits, most notably EED and SUZ12. EED binds to the N-terminal region of EZH2, an interaction mediated by an alpha-helical domain on EZH2. This binding is crucial for the allosteric activation of EZH2's methyltransferase function.

This compound peptides are synthetic, cell-permeable peptides that mimic this EED-binding alpha-helix of EZH2.[1][2] By incorporating a hydrocarbon staple, these peptides are locked into their bioactive alpha-helical conformation, enhancing their stability, cell permeability, and target affinity.[1][3]

The primary mechanism of action of this compound is the competitive disruption of the EZH2-EED interaction.[1][2][4] This leads to two key downstream effects:

-

Inhibition of Methyltransferase Activity: By preventing EED from binding to and activating EZH2, this compound effectively inhibits the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a hallmark of PRC2-mediated gene silencing.[1][2]

-

Reduction of EZH2 Protein Levels: Dissociation from the PRC2 complex appears to destabilize the EZH2 protein, leading to its degradation. This effect is distinct from that of catalytic inhibitors like GSK126, which do not typically affect EZH2 protein levels.[1][5]

This dual mechanism suggests that this compound may be effective in cancers dependent on both the catalytic and non-catalytic functions of EZH2.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound peptides from published studies.

Table 1: Binding Affinity and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) to EED | 320 nM | In vitro | [4] |

| H3K27me3 Reduction | Dose-dependent (~1-10 µM) | MLL-AF9 Leukemia Cells | [4] |

| EZH2 Protein Reduction | Dose-dependent | MLL-AF9 Leukemia Cells | [1][5] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EZH2 Status | IC50 (µM) | Treatment Duration | Reference |

| MLL-AF9 | Leukemia | WT | ~5 | 7 days | [1][5] |

| Karpas-422 | B-cell Lymphoma | Y641N mutant | ~7.5 | 12 days | [5] |

| OCI-LY19 | B-cell Lymphoma | WT | >10 | 12 days | [5] |

Table 3: Synergistic Effects of this compound with Catalytic EZH2 Inhibitors

| Cell Line | Combination | Combination Index (CI) | Interpretation | Reference |

| MLL-AF9 | This compound + GSK126 | 0.11 | Strong Synergy | [5] |

| Karpas-422 | This compound + GSK126 | 0.74 | Synergy | [5] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involving this compound.

Detailed Experimental Protocols

Synthesis of Hydrocarbon-Stapled this compound Peptides